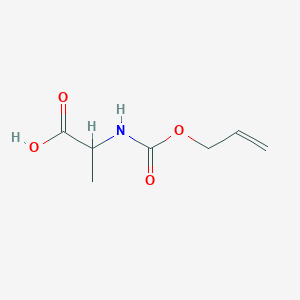

(2S)-3-氨基-2-(9H-芴-9-基甲氧羰基)-4-噻吩-3-基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

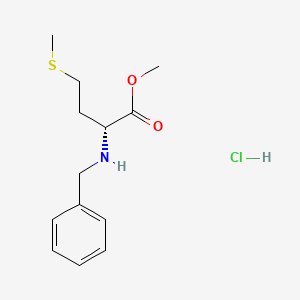

The compound is a derivative of amino acids, specifically a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . Fmoc is a common protecting group used in peptide synthesis. The presence of the thiophen-3-yl group suggests that this compound might have interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorenylmethyloxycarbonyl group is a bulky, aromatic group, while the thiophen-3-yl group is a heterocyclic compound containing sulfur .Chemical Reactions Analysis

In general, Fmoc protected amino acids are used in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the fluorenylmethyloxycarbonyl group could increase the compound’s hydrophobicity .科学研究应用

合成应用和分子掺入

合成方法和衍生物:该化合物已用于非蛋白氨基酸及其衍生物的合成,突出了其在构建复杂有机分子中的用途。例如,其衍生物由特定氨基酸合成,总收率良好,强调了其在创建具有潜在生物活性或用于进一步化学转化的化合物中的用途 (Adamczyk & Reddy, 2001)。

肽和低聚物合成:它在合成源自酰胺连接的神经氨酸类似物的低聚物中发挥了重要作用。受保护的糖氨基酸被有效地合成并结合到固相合成中以产生长度不同的低聚物,证明了其在创建用于潜在治疗应用的聚合物中的作用 (Gregar & Gervay-Hague, 2004)。

固相肽合成 (SPPS):芴甲氧羰基 (Fmoc) 保护策略利用了该化合物的衍生物,极大地促进了肽合成的领域。Fmoc 固相肽合成 (SPPS) 方法允许在不同的条件下合成具有生物活性的肽和小蛋白,为生物有机化学提供了一种通用的方法 (Fields & Noble, 2009)。

结构和超分子化学:对 Fmoc 氨基酸的结构和超分子特征的研究为设计和开发新型生物材料和治疗剂提供了重要的见解。对含有 Fmoc 部分的氨基酸晶体结构中非共价相互作用和超分子合成子的全面分析有助于对材料科学和生物医学应用进行必要的系统理解 (Bojarska et al., 2020)。

光催化和发光材料:该化合物的衍生物已被探索作为特定有机反应的光催化剂和发光材料的开发。这些应用证明了该化合物在促进光驱动化学转化中的潜力以及在制造光学和电子器件材料中的用途 (Chen, Lu, & Wang, 2019)。

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, and then coupling with the thiophene carboxylic acid. The Fmoc group is then removed, and the resulting amino acid is deprotected to yield the final product.", "Starting Materials": [ "L-threonine", "9H-fluorene-9-methanol", "Carbon tetrachloride", "Triethylamine", "Diisopropylethylamine", "Thiophene-2-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Tetrahydrofuran", "Methanol", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Protection of L-threonine amine group with Fmoc using carbon tetrachloride and triethylamine", "Synthesis of Fmoc-L-threonine using diisopropylethylamine and N,N'-dicyclohexylcarbodiimide", "Coupling of Fmoc-L-threonine with thiophene-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in tetrahydrofuran", "Removal of Fmoc group using 20% piperidine in DMF", "Deprotection of L-threonine using hydrochloric acid and methanol", "Purification of product using dichloromethane and sodium bicarbonate", "Drying of product using magnesium sulfate", "Recrystallization of product using ethyl acetate" ] } | |

CAS 编号 |

270263-01-9 |

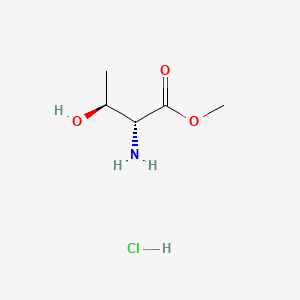

分子式 |

C23H21NO4S |

分子量 |

407.48 |

IUPAC 名称 |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

同义词 |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。